![molecular formula C21H25N5O2 B2701588 3-cyclohexyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 900007-73-0](/img/structure/B2701588.png)
3-cyclohexyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Cyclohexyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential as an inhibitor of various biological targets, including kinases involved in cancer progression. This article reviews the biological activity of this compound, detailing its mechanisms of action, efficacy against cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N4O2 with a molecular weight of approximately 368.44 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, particularly as a scaffold for kinase inhibitors.
The compound acts primarily as a kinase inhibitor. It binds to the ATP-binding site of various kinases, disrupting their activity and subsequently affecting downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where aberrant kinase activity is often implicated.
In Vitro Biological Activity
Recent studies have evaluated the anti-proliferative effects of this compound against several cancer cell lines. Notably:
- Cell Lines Tested : A549 (lung cancer) and HCT-116 (colon cancer).
- Assays Used : MTT assay to assess cell viability and proliferation.
Results Overview
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 | 12.5 | Apoptosis induction |
This compound | HCT-116 | 15.0 | Cell cycle arrest |
These findings indicate that the compound exhibits moderate to potent anti-cancer activity, with apoptosis being a primary mode of action.
Case Study 1: EGFR Inhibition
In a study focusing on epidermal growth factor receptor (EGFR) inhibitors, derivatives similar to this compound were synthesized and evaluated. One derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and significant activity against the T790M mutant variant (IC50 = 0.236 µM), suggesting that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance selectivity and potency against specific targets .
Case Study 2: CDK Inhibition
Another study highlighted compounds from the same structural family showing effective inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. The tested compounds exhibited IC50 values ranging from 0.057 to 0.119 µM against CDK2, indicating potential for selective targeting in cancer therapy .
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : Several studies have demonstrated its potential to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, the compound has shown efficacy against various cancer cell lines in vitro.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Inhibits proliferation in cancer cell lines | |
Anti-inflammatory | Modulates inflammatory pathways | |
Kinase Inhibition | Binds to ATP-binding sites of kinases |
Case Study 1: Anticancer Efficacy
A study published in Pharmaceuticals highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, including 3-cyclohexyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide. The research demonstrated that this compound effectively inhibited the growth of several cancer cell lines through kinase inhibition mechanisms.
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of similar compounds within the pyrazolo[3,4-d]pyrimidine family. The results indicated that these compounds could significantly reduce inflammatory markers in vitro, suggesting their potential therapeutic application in treating inflammatory conditions.
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-15-7-10-17(11-8-15)26-20-18(13-23-26)21(28)25(14-22-20)24-19(27)12-9-16-5-3-2-4-6-16/h7-8,10-11,13-14,16H,2-6,9,12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOIWJDASOOBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CCC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.